N-(2-phenylethyl)methanesulfonamide
Overview
Description
N-(2-phenylethyl)methanesulfonamide is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Reactivity
Studies on the structure of Methanesulfonamide derivatives, such as N-(2,3-Dichlorophenyl)methanesulfonamide, have revealed insights into their conformation, bond parameters, and the orientation of functional groups which are critical for their biological activity. The available amide hydrogen atom plays a significant role in their interaction with receptor molecules, as it is positioned for optimal engagement due to its placement relative to the benzene ring and the methanesulfonyl group. This positioning is essential for understanding the molecule's reactivity and potential biological interactions (B. Gowda, S. Foro, H. Fuess, 2007).
Synthetic Approaches and Chemical Properties
A new synthetic approach to phenylmethanesulfonamide derivatives was developed through the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene. This method yielded a new class of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, showcasing the high reactivity of the product and its potential for further chemical modifications (Yu. A. Aizina, G. Levkovskaya, I. Rozentsveig, 2012).
Biological Activity and Interaction Mechanisms
Research into the basicity and electronic structure of Methanesulfonamide derivatives, like trifluoro-N-methyl-N-(2-phenylethenyl)methanesulfonamide, has provided insights into their interaction mechanisms with biological receptors. The basicity of the double bond in these compounds is significantly lower than in simpler amines, affecting their protonation and, by extension, their biological activity. These studies are crucial for designing molecules with specific biological functions (N. N. Chipanina, L. P. Oznobikhina, I. Ushakova, B. Shainyan, 2013).
Potential for Novel Reactions
The vicarious nucleophilic substitution (VNS) of hydrogen in derivatives, such as 1,1,1‐Trifluoro‐N‐[oxido(phenyl)(trifluoromethyl)‐λ4‐sulfanylidene]methanesulfonamide, opens new avenues for chemical synthesis. This reaction provides a pathway to introduce functional groups into molecules in positions activated by electron-withdrawing groups, expanding the toolbox for synthetic chemistry and potentially leading to the development of new materials or pharmaceuticals (T. Lemek, G. Groszek, P. Cmoch, 2008).
Properties
IUPAC Name |
N-(2-phenylethyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-13(11,12)10-8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDDFCYMSLNOGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067799 | |
Record name | Methanesulfonamide, N-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33893-36-6 | |
Record name | N-(2-Phenylethyl)methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33893-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenethylmethanesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033893366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonamide, N-(2-phenylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanesulfonamide, N-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenethylmethanesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.007 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PHENETHYLMETHANESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46C5PJ4YX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: How does N-(2-phenylethyl)methanesulfonamide interact with the main protease (Mpro) of the COVID-19 virus, and what are the potential downstream effects of this interaction?
A: The molecular docking study suggests that this compound and its derivatives can bind to the active site of Mpro []. This binding interaction is predicted to be energetically favorable, with binding energies comparable to or even lower than the known COVID-19 drug, lopinavir []. Inhibiting Mpro could disrupt the virus's ability to replicate by preventing the cleavage of viral polyproteins into functional units, ultimately halting viral spread within the host.
Q2: What is the structure-activity relationship (SAR) of this compound derivatives in the context of COVID-19 Mpro inhibition?
A: The study investigated several derivatives of this compound and found that modifications to the parent structure influenced its binding affinity to Mpro []. Specifically, the research highlighted derivatives S1, S3, S7, and S9 as exhibiting stronger inhibitory activity than the parent compound and even lopinavir []. This suggests that specific structural modifications on this compound can enhance its potency against Mpro. Further research is needed to fully elucidate the SAR and identify optimal structural features for enhanced activity.
Q3: What are the limitations of the current research on this compound as a potential COVID-19 drug candidate?
A: The current research is primarily based on computational modeling (molecular docking) and in silico ADMET predictions []. While these methods offer valuable insights into potential drug candidates, they require experimental validation. Further research, including in vitro enzyme assays, cell-based studies, and potentially in vivo animal models, is crucial to confirm the actual inhibitory activity of this compound and its derivatives against Mpro, assess their safety profile, and determine their potential as viable COVID-19 therapeutics.
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